molecular formula C5H4N4O4 B1331386 4-Amino-3,5-dinitropyridine CAS No. 31793-29-0

4-Amino-3,5-dinitropyridine

Cat. No.: B1331386
CAS No.: 31793-29-0
M. Wt: 184.11 g/mol
InChI Key: IEUQRKITTGSLJL-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitropyridine is a heterocyclic compound with the molecular formula C5H4N4O4 It is characterized by the presence of an amino group at the 4-position and nitro groups at the 3- and 5-positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dinitropyridine typically involves the nitration of 4-aminopyridine. The process can be summarized as follows :

    Stage 1: 4-aminopyridine is slowly added to sulfuric acid cooled in an ice bath to 0°C.

    Stage 2: Fuming nitric acid is added dropwise, maintaining the temperature below 10°C.

    Stage 3: The mixture is allowed to warm to room temperature over the course of one hour.

    Stage 4: The mixture is heated to 85°C, and additional fuming nitric acid is added slowly.

    Stage 5: After 30 minutes, the mixture is cooled to room temperature, neutralized with sodium carbonate, and extracted with ethyl acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-3,5-dinitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dinitropyridine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dinitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUQRKITTGSLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297230
Record name 4-Amino-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31793-29-0
Record name 31793-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthetic route used to produce 4-Amino-3,5-dinitropyridine derivatives in these studies?

A1: The research highlights a facile and efficient synthetic route for producing a variety of this compound derivatives. [, ] This method employs a one-step nitration of 2-chloropyridin-4-amine (1) to create the dinitrated product. [] This is followed by nucleophilic substitution reactions with various reagents under mild conditions. [] This approach offers an advantage over previous methods that may have involved harsher conditions or multiple steps.

Q2: What types of substitutions are possible on the this compound scaffold using this method?

A2: The research demonstrates the versatility of this synthetic route by showcasing substitutions at the 2-position of the pyridine ring. Successful examples include incorporating azide, fluoride, ammonia, methylamine, and 4-nitroimidazole. [, ] Notably, the azide derivative can undergo further ring closure to form 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide. []

Q3: What analytical techniques were used to confirm the structure of the synthesized this compound derivatives?

A3: While the provided abstracts do not explicitly state the analytical techniques used for all derivatives, one paper mentions the use of 1H NMR, IR spectroscopy, and mass spectrometry to characterize the synthesized aminonitropyridines and byproducts. []

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